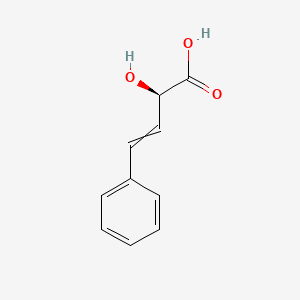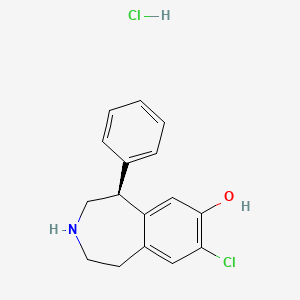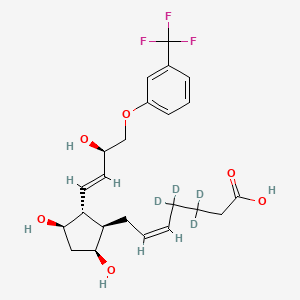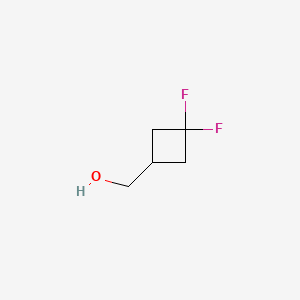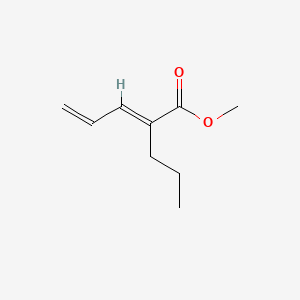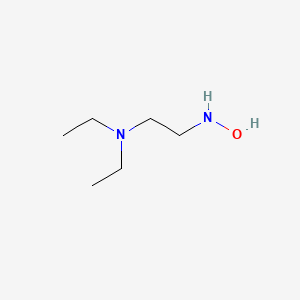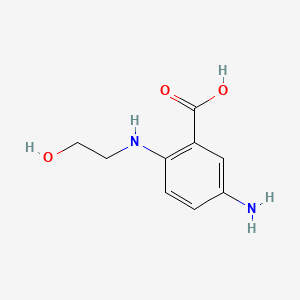
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Méthodes De Préparation
The synthesis of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of HIV.
Industry: Used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the inhibition of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This enzyme is essential for the replication of HIV. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved include the inhibition of viral DNA synthesis.
Comparaison Avec Des Composés Similaires
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) can be compared with other non-nucleoside reverse transcriptase inhibitors, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: Similar to Efavirenz, it inhibits the reverse transcriptase enzyme but has a different chemical structure.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against HIV.
The uniqueness of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) lies in its specific stereochemistry and its effectiveness in inhibiting the reverse transcriptase enzyme. The mixture of diastereomers may also contribute to its unique pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
1258498-53-1 |
|---|---|
Formule moléculaire |
C15H13ClF3NO |
Poids moléculaire |
315.72 |
Nom IUPAC |
6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C15H13ClF3NO/c1-9-20-13-5-4-11(16)8-12(13)14(21-9,15(17,18)19)7-6-10-2-3-10/h4-5,8-10,20H,2-3H2,1H3 |
Clé InChI |
IMPMOBJZWFZYGR-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(C=C(C=C2)Cl)C(O1)(C#CC3CC3)C(F)(F)F |
Synonymes |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine; 6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)
